molecular formula C6H8BrNOS B1344341 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol CAS No. 879488-37-6

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Cat. No. B1344341
CAS RN: 879488-37-6
M. Wt: 222.11 g/mol
InChI Key: JTHVMHSSQOPBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazoles are of significant interest in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of synthons that can introduce functional groups into the thiazole ring. For instance, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon allows for the chemoselective preparation of bromodifluoromethyl thiazoles, which are valuable in drug discovery programs . Similarly, the synthesis of 2-bromo-3-(5-imidazolyl)propanol from histidine demonstrates the introduction of a bromine atom into the compound, although this process causes racemization . These methods highlight the chemical versatility and reactivity of bromine-containing thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often characterized using various analytical techniques. For example, the study of a cadmium (II) complex derived from a 5-bromo thiazolyl azo ligand utilized 1H-NMR, mass spectral, FT-IR spectra, UV-Vis, and other techniques to support the structure of the azo ligand and its metal complex . The molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a crucial role in the stability and reactivity of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions with different nucleophiles. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with nucleophiles like sodium acetate, phenolates, and potassium thiolates, leading to the substitution of bromine and the formation of various functionalized products . The reactivity of the bromine atom in these compounds is a key factor in their chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their functional groups and molecular structure. The alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in methanol medium results in high-yield compounds with confirmed structures by 1H NMR spectroscopy . These compounds exhibit significant antibacterial activity, which is a testament to their potential as pharmaceutical agents. Additionally, the synthesis of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives has shown antidepressant activity, further demonstrating the diverse biological activities of bromine-containing thiazole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol serves as a versatile building block in the synthesis of various heterocyclic compounds, demonstrating its significance in drug discovery and chemical synthesis. A notable application is in the development of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles. This process allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole, highlighting the compound's utility in creating biologically relevant molecules, such as DF2755Y, with potential applications in radiopharmaceutics due to its Br/F exchange capabilities (Colella et al., 2018).

Biological Activities

Compounds derived from this compound exhibit promising biological activities. For instance, new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives have been synthesized, with some showing significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These compounds also demonstrate potent inhibitory effects on LPS-stimulated NO generation, alongside cytotoxicity against various cancer cell lines, indicating their potential as multipotent compounds for therapeutic applications (Abdel‐Aziz et al., 2011).

Molecular Aggregation Studies

The molecular aggregation behavior of related compounds in organic solvents has been investigated, revealing insights into the fluorescence effects and aggregation processes of these molecules. Such studies provide valuable information on the substituent group structure's effect on molecule aggregation interactions, which is crucial for understanding the photophysical properties of materials designed for electronic and photovoltaic applications (Matwijczuk et al., 2016).

Metal Complex Synthesis and Antimicrobial Activity

The synthesis of metal complexes involving this compound derivatives has been explored, with studies demonstrating the formation of Cd(II) complexes exhibiting octahedral geometry. These complexes have been evaluated for their antifungal and antibacterial activities, indicating the compound's relevance in developing new antimicrobial agents (Jaber et al., 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHVMHSSQOPBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627710
Record name 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879488-37-6
Record name 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(1-methyl-1-{[2-(trimethylsilyl)ethoxy]methoxy}ethyl)thiazole from Step 2 in chloroform (2 mL mmol) at room temperature was added bromine (2 molar eq) and the resulting mixture was stirred for 1 hour. Solid sodium bicarbonate (0.55 eq) was added and the mixture was stirred for 5 hours. More sodium bicarbonate was added (0.55 eq) and stirring was continued for 18 hours. After a final addition of sodium bicarbonate (0.55 eq) the mixture was stirred for a further 5 hours, diluted with chloroform and the organic phase was washed with saturated aqueous sodium bicarbonate, then with water, dried and evaporated. The crude material was chromatographed, eluting with a 3:7 mixture of ethyl acetate and hexane to afford the desired product.
Name
2-(1-methyl-1-{[2-(trimethylsilyl)ethoxy]methoxy}ethyl)thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The product of Step 1 (8.97 g, 62.6 mmol) was dissolved in CHCl3 (125 mL), and NaHCO3 (5.79 g, 68.9 mmol) was added. Bromine (15.01 g, 94 mmol) was then added dropwise. After stirring for 2 h at room temperature, LC/MS showed a mixture of starting material and product (50% conversion). Additional NaHCO3 (2.89 g, 34.5 mmol), bromine (7.51 g, 47.0 mmol), and methanol (15 mL) were added, and the reaction was stirred for another 2 h at room temperature. The reaction was diluted with 10% Na2S2O3, neutralized with saturated NaHCO3, and extracted with dichloromethane (2×). The combined organic layers were dried (MgSO4), filtered and evaporated. Flash chromatography (0-15% ethyl acetate in toluene) afforded 9.38 g (67%) of 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol as a white solid. ESI: [M+H]+ m/z 221.9/223.9.
Quantity
8.97 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step Two
Quantity
15.01 g
Type
reactant
Reaction Step Three
Quantity
2.89 g
Type
reactant
Reaction Step Four
Quantity
7.51 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.